1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)12-9-10-5-4-8-15-13(10)16(12)21(19,20)11-6-2-1-3-7-11/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNCEEUEBVPMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70636017 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189089-90-5 | |
| Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70636017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Bromination
Step 2: Tosylation
Reagents: Brominated product and tosyl chloride.
Base: Sodium hydroxide or lithium diisopropylamide (LDA).
-
Treat the brominated compound with tosyl chloride in an organic solvent.
Stir under appropriate conditions to form the desired sulfonamide.
Chemical Reactions Analysis
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolo[2,3-b]pyridine core or the benzenesulfonyl group are replaced by other substituents. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been investigated for its role as a potential therapeutic agent due to its structural similarity to known pharmacophores.
Inhibition of Kinases
One of the primary applications of this compound is in the inhibition of specific kinases, such as SGK-1 (serum/glucocorticoid-regulated kinase 1). This kinase is implicated in various diseases, including cancer and metabolic disorders. The compound acts as a selective inhibitor, which could provide a pathway for developing new treatments .
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and growth .
Protein Degradation
This compound is categorized under protein degrader building blocks, indicating its utility in targeted protein degradation strategies. These strategies are gaining traction in drug development for their ability to selectively eliminate disease-causing proteins rather than merely inhibiting their function. This approach has potential applications in treating diseases where specific proteins contribute to pathogenesis .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrolo[2,3-b]pyridine derivatives, including this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell cycle regulation.
Case Study 2: Kinase Inhibitor Development
Another research initiative focused on the development of selective SGK-1 inhibitors derived from pyrrolo[2,3-b]pyridine structures. The study highlighted the efficacy of these compounds in preclinical models of metabolic syndrome, showcasing their potential as therapeutic agents for managing insulin resistance and obesity-related complications.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in its binding to target proteins and enzymes, influencing their activity and function. The carboxylic acid group may also contribute to its overall reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[2,3-b]pyridine Derivatives
Key Findings:
- Substituent Effects: The benzenesulfonyl group in the target compound enhances steric bulk and may improve metabolic stability compared to non-sulfonylated analogs like 5-bromo derivatives .
- Carboxylic Acid vs.
- Positional Isomerism : Derivatives such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () exhibit distinct electronic properties due to ring connectivity differences, yielding higher synthetic efficiencies (up to 95%) .
Thieno[2,3-b]pyridine Derivatives
Compounds like VU0029767 () and LY2033298 (3-amino-5-chloro-6-methoxy-thienopyridine) demonstrate structural parallels but replace the pyrrole ring with thiophene. These analogs often exhibit enhanced pharmacokinetic profiles, as seen in LY2033298’s cyclopropylamide modification, which improves CNS penetration .
Biological Activity
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its implications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
The primary biological activity of this compound is linked to its ability to inhibit fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in several cancers, making FGFRs attractive targets for therapeutic intervention.
Inhibition of FGFRs
Recent studies have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. For instance, one study reported that a related compound (4h) showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory potential . The structural modifications in these compounds enhance their binding affinity and selectivity towards the FGFR family.
In Vitro Studies
In vitro experiments have shown that the compound effectively inhibits the proliferation of cancer cell lines. For example:
- Breast Cancer Cells : Compound 4h inhibited the proliferation of 4T1 breast cancer cells and induced apoptosis .
- Migration and Invasion : The same compound significantly reduced the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent .
Case Studies
A series of studies have been conducted to evaluate the biological activity of various pyrrolo[2,3-b]pyridine derivatives. Notably:
- TNIK Inhibition : A related study identified that certain derivatives had IC50 values lower than 1 nM against TNIK (TRAF2 and NCK-interacting kinase), showcasing their potential in modulating immune responses by inhibiting IL-2 secretion .
- Broad Spectrum Kinase Inhibition : Another investigation screened a library of compounds against a panel of 140 protein kinases, revealing selective inhibition profiles that suggest these compounds could serve as lead candidates for further development .
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound derivatives:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation |
| 4h | FGFR2 | 9 | Induces apoptosis |
| Various | TNIK | <1 | IL-2 secretion inhibition |
| Various | Broad Kinase Panel | N/A | Selective inhibition observed |
Q & A
Q. What are the recommended synthetic routes for 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: A common approach involves:
Sulfonylation : Reacting 1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .
Carboxylic Acid Functionalization : Oxidizing a methyl or ester group at the 2-position using KMnO₄ or LiOH/H₂O₂, followed by acidification to yield the carboxylic acid .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) .
Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and LC-MS for purity. Conflicting spectral data (e.g., ambiguous NOESY correlations) should be resolved via X-ray crystallography, as demonstrated for analogous pyrrolo-pyridine derivatives .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
Methodological Answer:
- Solubility : Test polar aprotic solvents (DMSO, DMF) or buffer systems (PBS with 0.1% Tween-80). For poor aqueous solubility, consider salt formation (e.g., sodium or ammonium salts) .
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., sulfonyl cleavage or decarboxylation) .
Advanced Research Questions
Q. How can structural contradictions in NMR and computational models be resolved for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., sulfonyl group orientation) by growing single crystals via vapor diffusion (e.g., dichloromethane/pentane) and performing XRD analysis .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to validate conformational preferences .
Q. What strategies are effective for designing derivatives with improved bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the:
- Fragment-Based Screening : Use SPR or ITC to identify binding motifs, then optimize via iterative synthesis (e.g., introducing halogen substituents at the pyrrolo-pyridine core for π-stacking) .
Q. How can crystallization conditions be systematically explored for this compound?
Methodological Answer:
- High-Throughput Screening : Use a CrystalGrower™ robot to test >100 solvent combinations (e.g., alcohols, ethers, hydrocarbons).
- Additive Screening : Introduce co-crystallization agents (e.g., triethylamine for acid-base interactions) to improve crystal quality .
- Thermal Analysis : Perform DSC/TGA to identify polymorphs and assess thermal stability .
Q. What computational tools predict the reactivity of the pyrrolo-pyridine core in cross-coupling reactions?
Methodological Answer:
- Molecular Orbital Analysis : Use ACD/Labs Percepta to calculate Fukui indices, identifying nucleophilic/electrophilic sites (e.g., C-3 position for Suzuki-Miyaura coupling) .
- Reaction Modeling : Simulate Pd-catalyzed couplings (e.g., with boronic acids ) using Schrödinger’s Jaguar to optimize ligand selection (e.g., XPhos vs. SPhos) .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
Q. What analytical techniques differentiate between polymorphic forms of this compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) with simulated data from Mercury software .
- Raman Spectroscopy : Detect subtle conformational differences (e.g., sulfonyl group torsion angles) with 785 nm excitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
